molecular formula C10H12ClF2N B12307168 [2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride

Cat. No.: B12307168
M. Wt: 219.66 g/mol
InChI Key: ZUNMYZYZEKBQRE-UHFFFAOYSA-N
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Description

[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride: is a chemical compound with the molecular formula C10H12ClF2N It is a derivative of cyclopropylmethanamine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of 2,6-difluorobenzyl chloride with cyclopropylamine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate the mechanisms of enzyme action and receptor binding .

Medicine

In the field of medicine, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of [2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride has unique substitution patterns on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .

Properties

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

[2-(2,6-difluorophenyl)cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-8-2-1-3-9(12)10(8)7-4-6(7)5-13;/h1-3,6-7H,4-5,13H2;1H

InChI Key

ZUNMYZYZEKBQRE-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=C(C=CC=C2F)F)CN.Cl

Origin of Product

United States

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